4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid
Description
4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid is a butyric acid derivative featuring a hydroxyl group at the fourth carbon of the butyric chain and a substituted phenyl ring (2-methoxy-5-methyl) at the same position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic ring and polar functional groups (hydroxyl, methoxy, and carboxylic acid).
Properties
IUPAC Name |
4-hydroxy-4-(2-methoxy-5-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKVNRFFFAMEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-methoxy-5-methylphenol and butyric acid derivatives. The synthetic route may involve:
Esterification: Reacting 2-methoxy-5-methylphenol with butyric acid or its derivatives under acidic conditions to form an ester intermediate.
Hydrolysis: Hydrolyzing the ester intermediate to yield the desired 4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-(2-methoxy-5-methyl-phenyl)-butyric acid.
Reduction: Formation of 4-hydroxy-4-(2-methoxy-5-methyl-phenyl)-butanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Synthesis Overview
The synthesis routes often include:
- Reactions with amines or alcohols to form derivatives.
- Use of various reagents such as propionic anhydride or butyric anhydride for acylation processes.
Medicinal Chemistry
4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid has been investigated for its anti-inflammatory , antioxidant , and antimicrobial properties . Research indicates that it may interact with specific molecular targets, modulating enzyme activity and receptor binding, which could lead to therapeutic effects in conditions characterized by inflammation or oxidative stress.
Case Studies
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative damage in cells.
Organic Synthesis
In organic chemistry, 4-hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid serves as a valuable building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it useful in developing new pharmaceuticals.
Biological Studies
The compound has been studied for its interactions with biological systems:
- Receptor Binding : It may bind to specific receptors involved in metabolic pathways, indicating potential applications in metabolic disorder therapies.
- Enzyme Modulation : The hydroxy and methoxy groups facilitate hydrogen bonding with active sites on enzymes, influencing their activity.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Butyric Acid Derivatives
Butyric acid derivatives are widely used in animal nutrition and cosmetics. Key comparisons include:
*FI = Feed Intake
- Key Findings :
Aromatic Substituted Acids
Indole-3-butyric Acid (IBA)
- Structure : Butyric acid with indole ring.
- Applications : Plant root growth hormone .
- Comparison : IBA’s indole ring enables binding to plant auxin receptors, whereas the target’s methoxy-methylphenyl group may target mammalian systems (e.g., anti-inflammatory pathways) .
Brominated Phenylacetic Acids
- Example : (2-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid .
- The target compound lacks halogens, likely improving safety for therapeutic use .
Benzoic Acid Derivatives
Biological Activity
4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid (commonly known as a diaryl butyric acid derivative) is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : CHO
- Molecular Weight : Approximately 224.25 g/mol
- Functional Groups : Hydroxy group, methoxy group, methyl group on a phenyl ring, and a butyric acid moiety.
These functional groups contribute to its unique chemical behavior and biological properties, including potential anti-inflammatory , antioxidant , and antimicrobial activities .
The biological activity of 4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with active sites on enzymes or receptors.
- π–π Interactions : The phenyl ring can engage in π–π interactions, which may modulate the activity of target molecules .
1. Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Its structural characteristics enable it to interfere with the signaling mechanisms that promote inflammation .
2. Antioxidant Properties
The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
3. Antimicrobial Activity
Studies have shown that 4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid exhibits antimicrobial properties against a range of pathogens. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines and inflammatory enzymes | |
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Disruption of microbial cell membranes |
Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various diaryl butyric acid derivatives, including our compound, using DPPH radical scavenging assays. Results indicated that 4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid exhibited significant scavenging activity comparable to standard antioxidants .
Case Study: Anti-inflammatory Mechanism
In vitro studies demonstrated that this compound could reduce the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis .
Q & A
Basic: How can researchers optimize the synthesis of 4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:
- Catalyst Selection: Test Lewis acids (e.g., AlCl₃) or organocatalysts to improve yields.
- Temperature Control: Conduct trials at 60–100°C to identify optimal exothermic/endothermic conditions.
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the compound.
- Analytical Validation: Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
Based on structurally related compounds (e.g., 4-phenylbutyric acid):
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (GHS H335).
- Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Documentation: Review Safety Data Sheets (SDS) for analogous compounds to anticipate risks .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Elucidation: Use ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (broad O-H stretch ~3200 cm⁻¹).
- Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
- Mass Confirmation: High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ .
Advanced: How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Crystallography: Perform single-crystal X-ray diffraction to resolve stereochemical ambiguities.
- Dynamic Effects: Consider variable-temperature NMR to assess conformational flexibility (e.g., rotameric equilibria).
- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .
Advanced: What catalytic strategies can enhance the enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Screen chiral Brønsted acids (e.g., BINOL-phosphates) or transition-metal complexes (e.g., Ru-BINAP).
- Solvent Effects: Test green solvents (e.g., cyclopentyl methyl ether) to improve enantiomeric excess (ee).
- Kinetic Resolution: Use immobilized lipases (e.g., Candida antarctica) for ester intermediate resolution .
Advanced: How should in vivo studies be designed to evaluate its metabolic fate?
Methodological Answer:
- Isotopic Labeling: Synthesize a ¹³C-labeled analog to track metabolites via LC-MS.
- Dosing Regimens: Administer intravenously (IV) and orally in rodent models to assess bioavailability.
- Tissue Distribution: Use autoradiography or mass spectrometry imaging (MSI) for spatial resolution .
Advanced: What green chemistry approaches minimize waste in its synthesis?
Methodological Answer:
- Solvent Substitution: Replace dichloromethane with 2-methyl-THF for safer extraction.
- Catalyst Recycling: Use magnetic nanoparticles (Fe₃O₄-supported catalysts) for easy recovery.
- Atom Economy: Optimize one-pot multi-step reactions to reduce intermediate purification .
Basic: What are effective purification techniques for eliminating by-products?
Methodological Answer:
- Liquid-Liquid Extraction: Separate acidic by-products using NaHCO₃ washes.
- Distillation: Remove low-boiling impurities under reduced pressure (e.g., rotary evaporation at 40°C).
- Crystallization: Optimize solvent polarity (e.g., acetone/hexane) to isolate high-purity crystals .
Advanced: How can computational modeling predict its reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for nucleophilic acyl substitution using Gaussian 16.
- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., COSMO-RS).
- Docking Studies: Predict interactions with enzymatic targets (e.g., cytochrome P450) .
Advanced: What strategies identify its metabolites in complex biological matrices?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
